Vitisin B Chloride
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Overview
Description
Vitisin B Chloride is a naturally occurring stilbenoid compound found in grapevines, particularly in the species Vitis vinifera. It is a resveratrol tetramer, which means it is composed of four resveratrol units. This compound has garnered attention due to its potential antioxidant properties and its role in various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitisin B Chloride can be synthesized from grapevine shoot extracts. The process involves the extraction of stilbenoids from the shoots, followed by fractionation using centrifugal partition chromatography. The specific conditions for the synthesis include maintaining a controlled environment to ensure the stability of the compound during extraction and purification .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from grapevine shoots. The shoots are harvested, dried, and then subjected to solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Vitisin B Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield dihydro derivatives .
Scientific Research Applications
Vitisin B Chloride has a wide range of scientific research applications, including:
Chemistry: It is studied for its antioxidant properties and potential use in developing new antioxidant compounds.
Biology: It is investigated for its role in cellular signaling and its potential to modulate oxidative stress.
Medicine: Research focuses on its potential therapeutic effects in preventing or treating diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: It is explored for its use in food preservation and as a natural additive in cosmetics due to its antioxidant properties
Mechanism of Action
The mechanism of action of Vitisin B Chloride involves its interaction with reactive oxygen species (ROS) and reactive nitrogen species (RNS). It acts as an antioxidant by scavenging these reactive species, thereby reducing oxidative stress. The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, it may modulate signaling pathways related to cell survival and apoptosis .
Comparison with Similar Compounds
Resveratrol: A well-known stilbenoid with antioxidant properties.
Viniferin: Another resveratrol derivative with similar biological activities.
Piceatannol: A stilbenoid with antioxidant and anti-inflammatory properties.
Comparison: Vitisin B Chloride is unique due to its tetrameric structure, which may confer enhanced biological activity compared to its monomeric counterparts like resveratrol. Studies suggest that this compound may exhibit stronger antioxidant effects and different interaction profiles with biological targets .
Properties
CAS No. |
312297-86-2 |
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Molecular Formula |
C₂₅H₂₇ClO₁₂ |
Molecular Weight |
554.93 |
Synonyms |
3-(β-D-Glucopyranosyloxy)-8-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-pyrano[4,3,2-de]-1-benzopyrylium Chloride; 3-(β-D-Glucopyranosyloxy)-8-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-Pyrano[4,3,2-de]-1-benzopyrylium Chloride (1:1); 8-Hydroxy-2-(4-hyd |
Origin of Product |
United States |
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